molecular formula C22H20N2O5S B3456512 N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No.: B3456512
M. Wt: 424.5 g/mol
InChI Key: LRGKHCRKWBKMKY-UHFFFAOYSA-N
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Description

Compounds with a 1,3-benzodioxol-5-yl moiety are found in a variety of natural and synthetic molecules exhibiting a broad spectrum of biological activities . They have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .


Synthesis Analysis

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . This method could potentially be adapted for the synthesis of “N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide”.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.

Mechanism of Action

While the exact mechanism of action for “N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide” is not known, similar compounds have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Safety and Hazards

In general, synthetic cathinones have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Future Directions

The future directions of research on such compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-30(26,27)24(19-5-3-2-4-6-19)14-16-7-9-17(10-8-16)22(25)23-18-11-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKHCRKWBKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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